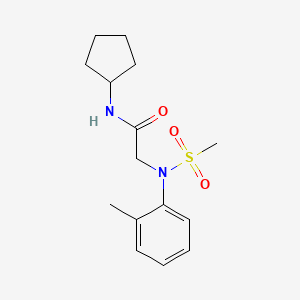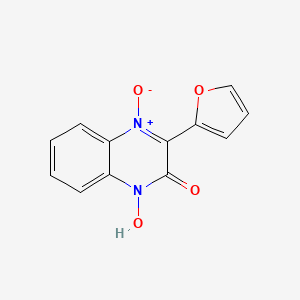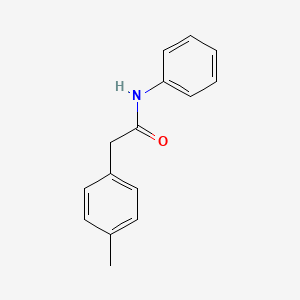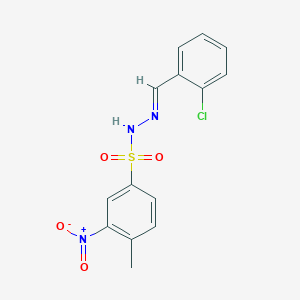![molecular formula C15H13N3O B5726773 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as EPO, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPO belongs to the class of oxadiazole derivatives, which have shown promising results in various biological activities.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to modulate the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects
4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been found to inhibit the growth of cancer cells and induce apoptosis, which may contribute to its anticancer effects. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to inhibit the growth of certain bacteria and fungi, which may contribute to its antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or organisms. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to be stable under various conditions, which allows for easier storage and handling. However, one limitation of using 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its low solubility in water, which may require the use of organic solvents. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine may have different effects in different cell types or organisms, which may complicate the interpretation of results.
Direcciones Futuras
There are many future directions for the study of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is the investigation of its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and diabetes. Additionally, the development of more efficient synthesis methods for 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine may allow for larger-scale production and further investigation of its biological activities. Furthermore, the elucidation of the exact mechanism of action of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine may provide insight into its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-chloro-3-nitropyridine with 4-ethylphenyl hydrazine hydrochloride in the presence of sodium methoxide. The resulting compound is then treated with triethyl orthoformate and acetic anhydride to obtain the final product, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. The yield of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is around 75%, and the purity can be increased by recrystallization.
Aplicaciones Científicas De Investigación
4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied extensively for its potential as a therapeutic agent in various diseases. It has shown promising results in cancer treatment, as it has been found to inhibit the growth of cancer cells and induce apoptosis. 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been studied for its neuroprotective effects, as it has been found to reduce oxidative stress and inflammation in the brain. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been investigated for its antimicrobial activity, as it has been found to inhibit the growth of certain bacteria and fungi.
Propiedades
IUPAC Name |
5-(4-ethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-11-3-5-13(6-4-11)15-17-14(18-19-15)12-7-9-16-10-8-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLATUMJPSZJWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)



![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)

![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)



![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)